molecular formula C20H20N2O3 B2631385 2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1394743-28-2

2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2631385
CAS No.: 1394743-28-2
M. Wt: 336.391
InChI Key: JOLFDISREDHVJC-UHFFFAOYSA-N
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Description

2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: The reaction of 6-acetylnaphthalene with an appropriate alkylating agent to form 6-acetylnaphthalen-2-yl ether.

    Amidation: The reaction of the ether with N-(1-cyano-1-cyclopropylethyl)amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(naphthalen-2-yl)oxy]acetamide
  • 2-(naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide

Uniqueness

2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to its specific structural features, such as the presence of the acetyl and cyano groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(6-acetylnaphthalen-2-yl)oxy-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(23)14-3-4-16-10-18(8-5-15(16)9-14)25-11-19(24)22-20(2,12-21)17-6-7-17/h3-5,8-10,17H,6-7,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLFDISREDHVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC(=O)NC(C)(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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